molecular formula C32H28Cl2N2O5S B3878254 Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3878254
M. Wt: 623.5 g/mol
InChI Key: YYAJKJLDVKOSGF-PKAZHMFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, thioamides, and ethyl acetoacetate. The reaction conditions may involve the use of strong acids or bases, high temperatures, and inert atmospheres to facilitate the formation of the thiazolopyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters would ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Signaling pathways that are affected by the compound’s activity, leading to its biological effects.

Comparison with Similar Compounds

Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives. Similar compounds include:

    Thiazolopyrimidine A: Known for its anti-inflammatory properties.

    Thiazolopyrimidine B: Studied for its potential anticancer activity.

    Thiazolopyrimidine C: Investigated for its antimicrobial effects.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and applications.

Properties

IUPAC Name

ethyl (2Z)-5-(4-chlorophenyl)-2-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28Cl2N2O5S/c1-4-39-26-16-20(10-15-25(26)41-18-22-8-6-7-9-24(22)34)17-27-30(37)36-29(21-11-13-23(33)14-12-21)28(31(38)40-5-2)19(3)35-32(36)42-27/h6-17,29H,4-5,18H2,1-3H3/b27-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAJKJLDVKOSGF-PKAZHMFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (2Z)-5-(4-chlorophenyl)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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